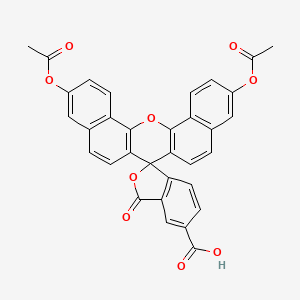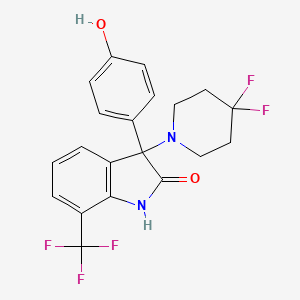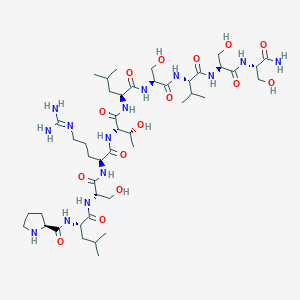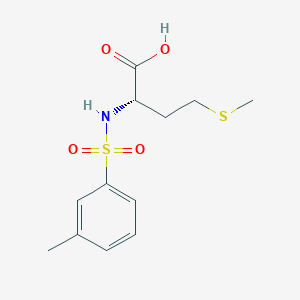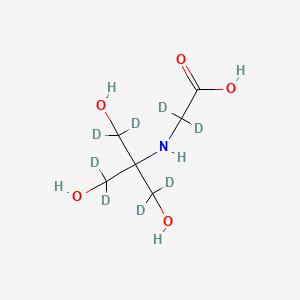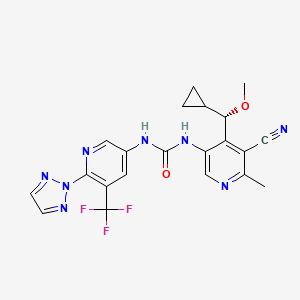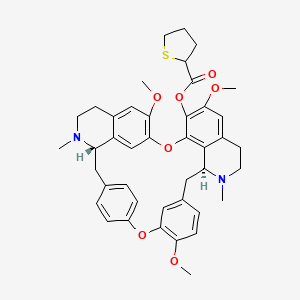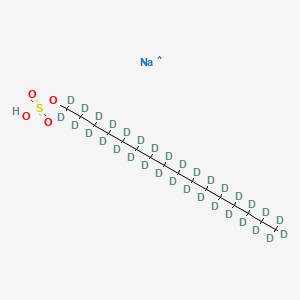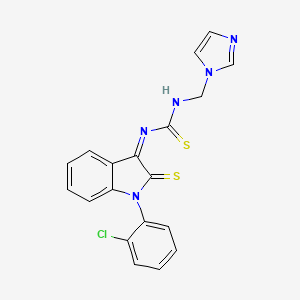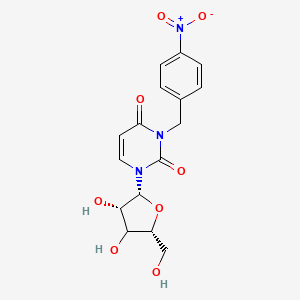
N3-(4-Nitrobenzyl)uridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N3-(4-Nitrobenzyl)uridine: is a uridine analog, a type of nucleoside analog. Uridine itself is a naturally occurring nucleoside that plays a crucial role in various biological processes, including nucleic acid synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N3-(4-Nitrobenzyl)uridine typically involves the reaction of uridine with 4-nitrobenzyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom at the N3 position of uridine attacks the electrophilic carbon of the 4-nitrobenzyl chloride, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: N3-(4-Nitrobenzyl)uridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines and thiols
Major Products:
Oxidation: Formation of N3-(4-Aminobenzyl)uridine.
Reduction: Formation of N3-(4-Aminobenzyl)uridine.
Substitution: Formation of various substituted uridine derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
N3-(4-Nitrobenzyl)uridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential anticonvulsant and anxiolytic activities.
Medicine: Investigated for its potential use in developing new antihypertensive agents.
Industry: Utilized in the development of antiviral and anticancer drugs.
Wirkmechanismus
N3-(4-Nitrobenzyl)uridine exerts its effects by mimicking the structure of uridine and interacting with various biological targets. It can be incorporated into nucleic acids, affecting their structure and function. The nitrobenzyl group can also undergo metabolic transformations, leading to the formation of active metabolites that interact with specific molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
N3-Benzyluridine: Similar structure but lacks the nitro group.
N3-(4-Aminobenzyl)uridine: Similar structure but with an amino group instead of a nitro group.
N3-(4-Methoxybenzyl)uridine: Similar structure but with a methoxy group instead of a nitro group
Uniqueness: N3-(4-Nitrobenzyl)uridine is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can undergo various chemical transformations, making it a versatile compound for research and development .
Eigenschaften
Molekularformel |
C16H17N3O8 |
|---|---|
Molekulargewicht |
379.32 g/mol |
IUPAC-Name |
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-[(4-nitrophenyl)methyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H17N3O8/c20-8-11-13(22)14(23)15(27-11)17-6-5-12(21)18(16(17)24)7-9-1-3-10(4-2-9)19(25)26/h1-6,11,13-15,20,22-23H,7-8H2/t11-,13?,14+,15-/m1/s1 |
InChI-Schlüssel |
BEJXWOPDLNHEKD-HYIGYNPQSA-N |
Isomerische SMILES |
C1=CC(=CC=C1CN2C(=O)C=CN(C2=O)[C@H]3[C@H](C([C@H](O3)CO)O)O)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1CN2C(=O)C=CN(C2=O)C3C(C(C(O3)CO)O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]spiro[6H-[1]benzoxepino[3,2-b]pyridine-5,1'-cyclopropane]-9-carboxylic acid](/img/structure/B12405561.png)
